molecular formula C15H12N2O3S2 B2856255 (5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-(methylthio)nicotinate CAS No. 1203205-93-9

(5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-(methylthio)nicotinate

Cat. No. B2856255
M. Wt: 332.39
InChI Key: IKLDOZZCUKJGBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound contains several functional groups including an isoxazole ring, a thiophene ring, and a nicotinate group. Isoxazole is a five-membered ring compound consisting of three carbon atoms, one nitrogen atom, and one oxygen atom. The thiophene ring is a five-membered ring with four carbon atoms and one sulfur atom. Nicotinate, also known as niacin or vitamin B3, is a derivative of pyridine with a carboxyl group (COOH) at the 3-position1.



Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the isoxazole ring, possibly through a 1,3-dipolar cycloaddition or a nitrile oxide cycloaddition. The thiophene ring could be formed through a Paal-Knorr synthesis or a Gewald reaction. The nicotinate group could be introduced through a variety of methods, including nucleophilic substitution or coupling reactions1.



Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple heterocyclic rings. The isoxazole and thiophene rings are aromatic, meaning they have a cyclic cloud of delocalized electrons, which contributes to their stability. The nicotinate group is polar and capable of forming hydrogen bonds1.



Chemical Reactions Analysis

The chemical reactions of this compound would largely depend on the conditions and the reagents used. The isoxazole ring is relatively stable but can be opened under acidic or basic conditions. The thiophene ring is also stable but can undergo electrophilic aromatic substitution. The nicotinate group can participate in a variety of reactions, including esterification and decarboxylation1.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. As a polar molecule with multiple heteroatoms, it’s likely to have a relatively high boiling point and melting point due to strong intermolecular forces. It’s likely to be soluble in polar solvents1.


Safety And Hazards

The safety and hazards of this compound would depend on its specific structure and properties. As with any chemical, it should be handled with appropriate safety precautions to prevent exposure and ingestion1.


Future Directions

The potential applications and future directions for this compound would depend on its properties and effects. It could potentially be explored for use in pharmaceuticals, agrochemicals, or materials science1.


Please note that this is a general analysis based on the functional groups present in the compound. For a more accurate and detailed analysis, specific experimental data and studies would be needed.


properties

IUPAC Name

(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl 2-methylsulfanylpyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O3S2/c1-21-14-11(4-2-6-16-14)15(18)19-9-10-8-12(20-17-10)13-5-3-7-22-13/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKLDOZZCUKJGBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC=N1)C(=O)OCC2=NOC(=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-(methylthio)nicotinate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.